1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride
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Overview
Description
1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate reagents. One common method includes the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s ability to penetrate cell membranes and interact with intracellular targets further enhances its efficacy .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Biotin: A vitamin containing an imidazole ring, essential for metabolic processes.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness: 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is unique due to its specific structural features and versatile applications. Unlike histidine and biotin, which are naturally occurring, this compound is synthetically derived and can be tailored for specific research and industrial purposes. Its ability to undergo various chemical reactions and form diverse derivatives further distinguishes it from other imidazole-containing compounds .
Properties
Molecular Formula |
C6H13Cl2N3 |
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Molecular Weight |
198.09 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-5(7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChI Key |
RTIOZSLAJDXNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CN1)N.Cl.Cl |
Origin of Product |
United States |
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